molecular formula C24H28ClN5O2 B14955358 N-[2-(4-chloro-1H-indol-1-yl)ethyl]-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide

Cat. No.: B14955358
M. Wt: 454.0 g/mol
InChI Key: YEETWYHDEHKQMQ-UHFFFAOYSA-N
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Description

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide is a complex organic compound that features an indole moiety, a pyridyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines or thiols

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-diones .

Mechanism of Action

The mechanism of action of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, modulating their activity . The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide is unique due to its combination of an indole moiety, a pyridyl group, and a piperazine ring. This unique structure allows it to interact with multiple biological targets, making it a versatile compound for research and potential therapeutic applications .

Properties

Molecular Formula

C24H28ClN5O2

Molecular Weight

454.0 g/mol

IUPAC Name

N-[2-(4-chloroindol-1-yl)ethyl]-5-oxo-5-(4-pyridin-2-ylpiperazin-1-yl)pentanamide

InChI

InChI=1S/C24H28ClN5O2/c25-20-5-3-6-21-19(20)10-13-28(21)14-12-27-23(31)8-4-9-24(32)30-17-15-29(16-18-30)22-7-1-2-11-26-22/h1-3,5-7,10-11,13H,4,8-9,12,14-18H2,(H,27,31)

InChI Key

YEETWYHDEHKQMQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)CCCC(=O)NCCN3C=CC4=C3C=CC=C4Cl

Origin of Product

United States

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